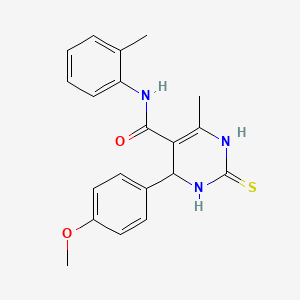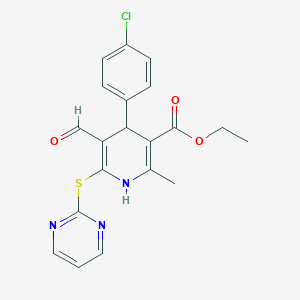
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is produced. This often involves a series of chemical reactions, with the sequence of reactions being referred to as the synthetic route.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a particular compound undergoes when it reacts with other substances. This includes understanding the reaction mechanism, which describes in detail the exact step by step sequence of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of chemical compounds closely related to Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate provides insights into their potential applications in various fields, including material science, pharmaceuticals, and dye-sensitized solar cells. For instance, studies on chlorophyll derivatives appending a pyridyl group and carboxylated chlorophyll derivatives highlight the modification of natural pigments for applications in optical devices and solar cells. The synthesis of chlorophyll-a derivatives with pyridyl groups exhibits bathochromic shifts in their absorption spectra, indicating their potential for use in photosensitive materials (Yamamoto & Tamiaki, 2015). Similarly, carboxylated chlorophyll pigments have been synthesized and evaluated as dye sensitizers for solar cells, with findings suggesting that the efficiency of solar power conversion can be influenced by the length and type of linkers between the chlorin π-system and carboxy groups (Tamiaki et al., 2018).
Material Science and Dye Applications
The development and application of complex dyes derived from thiophene and their metal complexes have been explored for use on polyester and nylon fabrics, showcasing their potential in textile industries. Such studies reveal the synthesis processes, structural characteristics, and application properties of these dyes, emphasizing their good levelness and excellent fastness properties on fabrics, offering diverse shades and colors (Abolude et al., 2021).
Pharmaceutical Research and Molecular Analysis
In the realm of pharmaceutical research, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activity. This underscores the role of such compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the synthesis and analysis of 4-thiopyrimidine derivatives highlight their cytotoxicity against various cancer cell lines, further illustrating the potential of these compounds in cancer research (Stolarczyk et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyrimidin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-3-27-19(26)16-12(2)24-18(28-20-22-9-4-10-23-20)15(11-25)17(16)13-5-7-14(21)8-6-13/h4-11,17,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYGQSWGFRANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
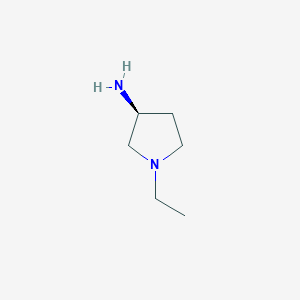
![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)
![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)
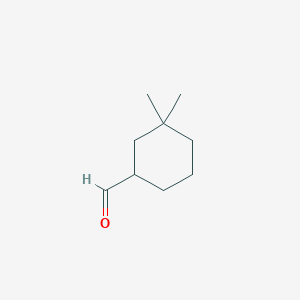
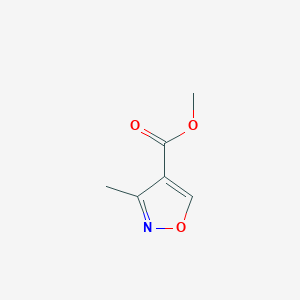
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2725809.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)
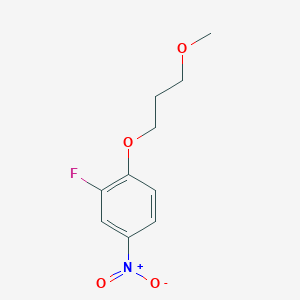
![10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2725817.png)
